molecular formula C19H14ClN3O3S B3581504 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(2-furylmethyl)acetamide

2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(2-furylmethyl)acetamide

Cat. No.: B3581504
M. Wt: 399.9 g/mol
InChI Key: PEVOOBKBGLTYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest features a thieno[2,3-d]pyrimidin-4-one core substituted at position 5 with a 4-chlorophenyl group and at position 3 with an N-(2-furylmethyl)acetamide side chain.

  • Condensation reactions with hydrazide intermediates (e.g., compound 4 in ) .
  • Coupling of acetamide derivatives with aryl or heteroaryl substituents .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S/c20-13-5-3-12(4-6-13)15-10-27-18-17(15)19(25)23(11-22-18)9-16(24)21-8-14-2-1-7-26-14/h1-7,10-11H,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVOOBKBGLTYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(2-furylmethyl)acetamide is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thieno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group and a furylmethyl acetamide moiety. Its structural complexity suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor properties. In one study, various derivatives were synthesized and tested for their ability to inhibit melanin synthesis in murine B16 melanoma cells. The results showed that certain derivatives enhanced melanin production significantly compared to the reference drug 8-methoxypsoralen (8-MOP), suggesting potential applications in oncology for skin-related tumors .

CompoundMelanin Synthesis (% Increase)
8-MOP126.1 ± 3.2
Compound A234.5 ± 5.9
Compound B40.6 ± 11.4

Antimicrobial Activity

Thieno[2,3-d]pyrimidines have also been explored for their antimicrobial properties. In vitro studies demonstrated that several derivatives possess significant antibacterial activity against various strains of bacteria. The mechanism appears to involve the inhibition of bacterial DNA synthesis, although specific pathways remain to be elucidated.

The biological activity of thieno[2,3-d]pyrimidines is often attributed to their ability to interact with nucleic acids and proteins involved in critical cellular processes. The presence of the thieno ring enhances lipophilicity, facilitating better cell membrane penetration and target interaction.

Case Study 1: Melanin Synthesis Inhibition

A study synthesized multiple thieno[2,3-d]pyrimidine derivatives and evaluated their effects on melanin synthesis in murine B16 cells. Among the tested compounds, several exhibited enhanced melanin production compared to controls, indicating their potential as therapeutic agents in conditions like vitiligo or as tanning agents in dermatology .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of thieno[2,3-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results highlighted that some compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their viability as alternative antimicrobial agents.

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4-one Derivatives

Compounds sharing the thieno[2,3-d]pyrimidinone core but differing in substituents are summarized below:

Compound Name/ID Substituents (Position) Molecular Weight Melting Point (°C) Key Biological Activity Reference
Target Compound 5-(4-ClPh), 3-(N-(2-furylmethyl)acetamide) ~405.85* Not reported Likely anticancer N/A
Compound 9 () 5-(thiophen-2-yl), 3-(thiazolidinone) 503 175–177 Anti-breast cancer
Compound 5 () 5-(thiophen-2-yl), 3-(benzoxazinone) 419.44 Not reported Not reported
Compound 5.4 () Dihydropyrimidin core, 4-ClPh 344.21 >282 Unspecified

*Calculated for C₁₉H₁₄ClN₃O₃S.

Key Observations :

  • Core Flexibility : The dihydropyrimidin core () exhibits higher thermal stability (mp >282°C) but lacks the fused thiophene ring, which may reduce π-π stacking interactions in biological targets .
  • Substituent Impact : Replacement of thiophene (compound 9) with 4-chlorophenyl (target compound) may enhance binding to hydrophobic enzyme pockets (e.g., kinase domains) .

Acetamide-Bearing Analogues

Acetamide derivatives with diverse cores and substituents:

Compound Name/ID Core Structure Substituents Molecular Weight Activity Reference
Target Compound Thienopyrimidinone 4-ClPh, furylmethyl ~405.85 Anticipated anticancer N/A
Compound 1 () Pyrimidin-oxadiazole 4-ClPh, nitrophenyl ~539.95* Antiproliferative
Goxalapladib () Naphthyridine Trifluoromethyl, difluorophenyl 718.80 Atherosclerosis
Example 83 () Chromen-pyrazolo-pyrimidin Fluoroaryl, dimethylamino 571.20 Antiproliferative

*Calculated for C₂₁H₁₄ClN₇O₃S₂.

Key Observations :

  • Electron-Withdrawing Groups : The 4-chlorophenyl group (target compound and ) improves metabolic stability compared to electron-donating groups (e.g., methoxy in ) .
  • Heterocyclic Cores: Thienopyrimidinones (target) vs. naphthyridines () show divergent therapeutic applications, likely due to differences in hydrogen-bonding capacity and steric bulk .

Anti-Breast Cancer Activity Comparison

Select compounds with reported anticancer

Compound Name/ID IC₅₀ (µM) Mechanism (Inferred) Reference
Compound 9 () Not reported Thiazolidinone-mediated apoptosis
Compound 5.4 () Not reported Dihydropyrimidin kinase inhibition
Target Compound Pending Likely kinase or topoisomerase inhibition N/A

Notes:

  • The furanmethyl group in the target compound may reduce cytotoxicity compared to thiophene analogues, as furans are less prone to forming reactive metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(2-furylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(2-furylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.